molecular formula C18H22FNO3 B2374046 1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide CAS No. 1902941-73-4

1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide

Numéro de catalogue: B2374046
Numéro CAS: 1902941-73-4
Poids moléculaire: 319.376
Clé InChI: OWLLJQGKJOLWEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide is a structurally complex compound featuring three key motifs:

  • 4-Fluorophenyl group: Introduces electron-withdrawing effects, influencing electronic distribution and bioavailability.
  • Octahydrobenzo[b][1,4]dioxin: A saturated bicyclic ether system, which may improve lipophilicity and membrane permeability relative to partially unsaturated analogs (e.g., dihydrobenzo-dioxins) .

Propriétés

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3/c19-13-3-1-12(2-4-13)18(7-8-18)17(21)20-14-5-6-15-16(11-14)23-10-9-22-15/h1-4,14-16H,5-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLLJQGKJOLWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3(CC3)C4=CC=C(C=C4)F)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclopropanation of Acrylonitrile Precursors

Method :

  • React (E)-3-(4-fluorophenyl)acrylonitrile with trimethylsulfoxonium iodide (TMSOI) in DMSO/NaOH (1:1) at 0°C → RT.
  • Hydrolyze the nitrile to carboxylic acid using LiOH in THF/H₂O (80% yield).

Mechanism :
TMSOI generates a sulfoxonium ylide, which attacks the α,β-unsaturated nitrile to form the cyclopropane ring.

Data :

Starting Material Reagent Conditions Product Yield
(E)-3-(4-Fluorophenyl)acrylonitrile TMSOI, NaOH DMSO, 0°C → RT trans-2-(4-Fluorophenyl)cyclopropanecarbonitrile 75%
trans-2-(4-Fluorophenyl)cyclopropanecarbonitrile LiOH THF/H₂O, 60°C trans-2-(4-Fluorophenyl)cyclopropanecarboxylic acid 80%

Alternative Route: Cyclopropanation of Acrylic Esters

Method :

  • Esterify (E)-3-(4-fluorophenyl)acrylic acid with methanol/H₂SO₄ to form methyl (E)-3-(4-fluorophenyl)acrylate.
  • Cyclopropanate using TMSOI/NaH in DMSO (70% yield).

Advantages :

  • Avoids nitrile handling; easier purification of esters.

Synthesis of Octahydrobenzo[b]dioxin-6-amine

The saturated dioxane ring is accessed via hydrogenation of aromatic precursors.

Hydrogenation of Benzo[b]dioxin-6-amine

Method :

  • Catalytic hydrogenation of benzo[b]dioxin-6-amine using Pd/C (10 wt%) in EtOH under 50 psi H₂ (24 h, 85% yield).

Data :

Substrate Catalyst Conditions Product Yield
Benzo[b]dioxin-6-amine Pd/C (10%) EtOH, 50 psi H₂, 24 h Octahydrobenzo[b]dioxin-6-amine 85%

Alternative Route: Reductive Amination

Method :

  • React 1,4-dioxane-6-one with NH₄OAc/NaBH₃CN in MeOH to form the imine intermediate, followed by reduction (65% yield).

Limitations :

  • Lower yield due to competing over-reduction.

Amide Coupling Strategies

The final step involves coupling the cyclopropanecarboxylic acid with the octahydrobenzo[b]dioxin-6-amine.

Mixed-Anhydride Method

Procedure :

  • Activate trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid with isobutyl chloroformate in THF at -15°C.
  • Add N-methylmorpholine (NMM) and octahydrobenzo[b]dioxin-6-amine.
  • Stir at RT for 12 h (78% yield).

Data :

Acid Amine Coupling Reagent Conditions Yield
trans-2-(4-Fluorophenyl)cyclopropanecarboxylic acid Octahydrobenzo[b]dioxin-6-amine Isobutyl chloroformate/NMM THF, -15°C → RT 78%

HATU-Mediated Coupling

Procedure :

  • React acid (1 eq), amine (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF (0°C → RT, 6 h, 82% yield).

Advantages :

  • Higher yields and milder conditions compared to mixed anhydride.

Alternative Synthetic Pathways

Enzymatic Amidification

Emerging Approach :

  • Use lipase B from Candida antarctica (CAL-B) in tert-butanol (50°C, 48 h, 60% yield).

Limitations :

  • Requires optimization for sterically hindered substrates.

Analytical Characterization

Critical data for validating the target compound:

Parameter Value Method
Molecular Formula C₁₉H₂₃FN₂O₃ HRMS
Melting Point 173–177°C DSC
¹H NMR (400 MHz, DMSO-d₆) δ 1.21–1.35 (m, 4H, cyclopropane), 3.82–4.10 (m, 4H, dioxane), 6.85–7.45 (m, 4H, Ar-H)
HPLC Purity >99% C18 column, MeCN/H₂O (70:30)

Challenges and Optimization Opportunities

  • Stereochemical Control : Asymmetric cyclopropanation using chiral catalysts (e.g., Ru(II)/pybox) to access enantiopure intermediates.
  • Amine Protection : Use of Boc or Fmoc groups to prevent side reactions during coupling.
  • Scale-Up : Replace DMSO with alternative solvents (e.g., MeCN) to facilitate industrial processing.

Comparaison Avec Des Composés Similaires

Key Observations:

  • Rigidity vs. Flexibility : The target compound’s cyclopropane and octahydrobenzo-dioxin impart conformational rigidity, likely enhancing target binding specificity compared to flexible ethanamine or piperidine linkers in analogs .
  • Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature may stabilize aromatic interactions in target binding, contrasting with methoxy or unsubstituted phenyl groups in analogs (e.g., ) .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : The cyclopropanecarboxamide moiety is resistant to esterase-mediated hydrolysis, unlike ester-containing analogs (e.g., ethyl 2-phenyl-2-(piperidin-2-yl)acetate in ) .
  • Bioavailability : The octahydrobenzo-dioxin’s saturation may reduce first-pass metabolism compared to aromatic systems (e.g., CDDPI in ), though direct data are lacking .
  • Target Engagement : Fluorine substitution enhances binding affinity in related GR modulators (e.g., Velsecorat’s difluoropropanamide group) , suggesting similar benefits for the 4-fluorophenyl group.

Activité Biologique

1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide can be represented as follows:

  • IUPAC Name : 1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide
  • Molecular Formula : C17H22FNO2
  • Molecular Weight : 291.37 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
  • Enzyme Inhibition : It is believed to inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions and contribute to its pharmacological effects.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Data

The biological activity of 1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide has been assessed through various in vitro and in vivo studies. The following table summarizes key findings from research studies:

Study ReferenceBiological ActivityMethodologyKey Findings
Antidepressant-like effectsRodent modelsSignificant reduction in depressive behaviors compared to control groups.
Anti-inflammatory propertiesCell culturesInhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.
Neuroprotective effectsIn vitro neuronal culturesProtection against glutamate-induced toxicity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant Effects : A study conducted on rodent models demonstrated that administration of the compound led to a significant decrease in immobility time in the forced swim test, indicating potential antidepressant-like effects. The study also reported an increase in serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Activity : In vitro experiments showed that 1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide effectively reduced the production of inflammatory markers such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS).
  • Neuroprotection : Research involving neuronal cultures indicated that the compound could protect against excitotoxicity induced by glutamate, suggesting its potential use in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclopropane ring formation using carboxamide intermediates. A typical procedure involves coupling a cyclopropanecarboxylic acid derivative (e.g., 1-phenylcycloprop-2-ene-1-carboxamide) with a substituted benzo[b][1,4]dioxin amine under catalytic conditions. Optimization includes adjusting stoichiometric ratios (e.g., 4:1 excess of phenol derivatives), temperature (room temperature to 80°C), and catalysts (e.g., HATU for amide bond formation). Purification via silica gel chromatography with gradients like hexanes/EtOAc (5:1) yields diastereomerically pure products .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming stereochemistry and substituent positions. For example, cyclopropane protons typically show characteristic splitting patterns (e.g., δ 1.34 ppm, d, J = 6.6 Hz). Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., m/z 288.1394 [M+H]+). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while computational tools like Multiwfn analyze electron density topology for bond order and reactivity predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar cyclopropanecarboxamide derivatives?

  • Methodological Answer : Contradictions often arise from variations in substituents (e.g., methoxy vs. fluorophenyl groups) or stereochemistry. To address this:

Perform structure-activity relationship (SAR) studies : Compare analogs like N-(4-fluorophenyl)cyclopropanecarboxamide (lacking the dioxin moiety) vs. the target compound to isolate pharmacophore contributions .

Use molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., kinase domains) to explain activity differences. For example, the octahydrobenzo[b][1,4]dioxin group may enhance binding affinity via hydrophobic interactions .

Validate with in vitro assays : Test compounds under standardized conditions (e.g., enzyme inhibition IC₅₀) to minimize variability .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

  • Methodological Answer :

Chiral auxiliaries : Use tert-butyl sulfinamide or Evans auxiliaries to direct asymmetric cyclopropanation.

Catalytic enantioselective methods : Employ transition-metal catalysts (e.g., Rh(II) or Cu(I)) with chiral ligands for stereoselective ring-closing.

Dynamic resolution : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor one diastereomer. For instance, flash chromatography with diethyl ether/hexanes can separate diastereomers (dr 23:1) .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), solubility, and CYP450 metabolism. For example, the fluorophenyl group may reduce metabolic clearance by blocking oxidation sites.
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using force fields (e.g., AMBER) to assess CNS activity potential.
  • Density functional theory (DFT) : Calculate electrostatic potential maps to predict metabolite formation (e.g., hydrolysis of the dioxin ring) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.